molecular formula C12H13Cl2NO2 B14127307 Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate CAS No. 939758-22-2

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14127307
CAS No.: 939758-22-2
M. Wt: 274.14 g/mol
InChI Key: JWSXJOXJOYGGGZ-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H13Cl2NO2. It is characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a methyl ester at the 3-carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The process may involve heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dichlorophenyl)pyrrolidine-2-carboxylate
  • Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxamide
  • Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the pyrrolidine ring and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

939758-22-2

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-10(13)11(14)4-7/h2-4,8-9,15H,5-6H2,1H3

InChI Key

JWSXJOXJOYGGGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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